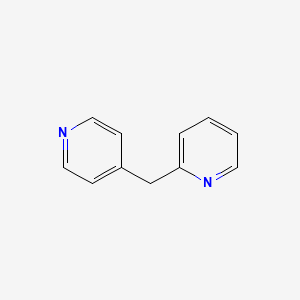

2-(Pyridin-4-ylmethyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic and Inorganic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental building blocks in numerous scientific and industrial fields. numberanalytics.com The presence of a nitrogen atom in the aromatic ring gives pyridine and its analogues unique electronic properties, such as a dipole moment and the ability to act as a hydrogen bond acceptor, which distinguishes it from its homocyclic counterpart, benzene. numberanalytics.comopenaccessjournals.com This structural feature is a cornerstone of their broad applicability.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of FDA-approved drugs. researchgate.net Pyridine derivatives are integral to pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. researchgate.nettandfonline.com Their role extends to enhancing the solubility and bioavailability of drug candidates. enpress-publisher.com Beyond medicine, these compounds are crucial in agrochemicals, serving as insecticides, herbicides, and fungicides. numberanalytics.comenpress-publisher.com Furthermore, in materials science, pyridine-based compounds are utilized in the synthesis of functional materials like conducting polymers and luminescent materials. numberanalytics.com The versatility of pyridine derivatives as both reactants and foundational structures for chemical modifications solidifies their importance in modern chemistry. enpress-publisher.com

The chemical reactivity and structural versatility of pyridines make them a subject of continuous research, with ongoing development of new synthetic methodologies, including transition-metal-catalyzed reactions, to create novel functionalized derivatives. tandfonline.comresearchgate.net

The Unique Role of 2-(Pyridin-4-ylmethyl)pyridine as a Prototypical Structure in Chemical Research

Among the vast family of pyridine derivatives, this compound stands out as a prototypical structure, particularly in the realm of coordination chemistry and materials science. Its structure, featuring two pyridine rings linked by a flexible methylene (B1212753) (-CH2-) bridge, allows it to act as a versatile N,N'-bidentate ligand. This flexibility enables it to adopt various conformations, facilitating the construction of diverse and complex supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs).

The two pyridine nitrogen atoms can coordinate to a single metal center to form a chelate ring or bridge two different metal centers, leading to the formation of one-dimensional helical chains, two-dimensional sheets, or complex three-dimensional networks. nih.govnih.gov For instance, the reaction of a ligand incorporating the 2-(pyridin-4-ylmethyl) moiety with silver(I) nitrate (B79036) resulted in the formation of a one-dimensional helical coordination polymer. nih.gov The dihedral angle between the two pyridine rings in the ligand is a critical factor influencing the final structure of the coordination compound. In the free ligand N-(pyridin-4-ylmethyl)pyridine-3-amine, the two pyridine rings are almost perpendicular to each other. nih.gov

The synthesis of this compound and its derivatives has been explored through various methods, including decarboxylative cross-coupling reactions, which provide a pathway to structures like 4-[(Pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one and 2-[(Pyridin-4-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one. nih.gov These synthetic routes highlight the compound's role as a key intermediate for accessing more complex molecular frameworks.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues is expanding along several key trajectories, driven by their versatile coordination capabilities and potential applications.

Coordination Chemistry and Materials Science: A significant area of research focuses on synthesizing novel coordination polymers and MOFs using this compound-based ligands. Scientists are exploring how modifying the ligand backbone or using different metal ions (e.g., Co(II), Zn(II), Ag(I)) and counter-anions can control the dimensionality and topology of the resulting supramolecular structures. nih.govnih.goviucr.org For example, using a semi-rigid ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, with different cobalt(II) salts led to the formation of two distinct one-dimensional supramolecular chains. nih.gov Another study synthesized a "click" ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which forms discrete complexes with silver(I) in solution but crystallizes as coordination polymers. mdpi.comotago.ac.nz

Photophysical Properties: There is growing interest in the photoluminescent properties of metal complexes derived from these ligands. mdpi.comacs.orgrsc.org Research investigates how the coordination environment and the nature of the metal ion influence the emission characteristics of the complexes. For instance, Zn(II), Mn(II), and Hg(II) complexes with pyridine-containing flexible tripodal ligands have been shown to exhibit blue emissions in the solid state at room temperature. acs.org The goal is to develop new materials for applications in light-emitting devices, sensors, and photocatalysis.

Catalysis: The structural motifs of this compound analogues are being explored for their potential in catalysis. The pyridine rings can serve as active sites or influence the electronic properties of a metal center in catalytic processes. acs.org Research includes the design of chiral pyridine-N-oxide catalysts for asymmetric synthesis and the use of magnetic nanoparticles functionalized with pyridine derivatives for recoverable catalysts. acs.orgrsc.org

Biological Applications: While this article focuses on the chemical aspects, it is noteworthy that the development of new analogues is also inspired by the search for novel biologically active compounds. The structural framework is seen in ligands designed for their antimicrobial and antioxidant properties upon complexation with transition metals like cobalt, nickel, and copper. researchgate.net

Data Tables

Table 1: Crystallographic Data for a Related Coordination Polymer

The following table presents crystallographic data for a one-dimensional helical silver(I) coordination polymer incorporating the N-(Pyridin-4-ylmethyl)pyridine-3-amine ligand, demonstrating the structural role of this moiety.

| Parameter | Value |

| Compound | {[Ag(C₁₁H₁₁N₃)]NO₃·2(CH₃)₂SO}n |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.981 (2) |

| b (Å) | 12.347 (3) |

| c (Å) | 10.161 (3) |

| β (°) | 101.450 (9) |

| V (ų) | 1227.3 (5) |

| Z | 4 |

| N—Ag—N angle (°) | 175.37 (8) |

| Ag—N bond lengths (Å) | 2.158 (2), 2.162 (2) |

| Helical Pitch (Å) | 16.7871 (8) |

| Data sourced from studies on related pyridin-4-ylmethyl structures. nih.govresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWJFEFBCHZZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356202 | |

| Record name | 2-(pyridin-4-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78903-70-5 | |

| Record name | 2-(pyridin-4-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyridin 4 Ylmethyl Pyridine and Its Derivatives

C-C Bond Forming Strategies for Pyridylmethyl Moieties

The construction of the pyridin-4-ylmethyl linkage to a second pyridine (B92270) ring is a key synthetic challenge. Various modern catalytic and non-catalytic methods have been developed to achieve this transformation with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. Several variations, including Suzuki-Miyaura, Negishi, and Kumada couplings, have been successfully employed for the synthesis of bipyridyl and related systems.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a widely used method. organic-chemistry.org For the synthesis of 2-(Pyridin-4-ylmethyl)pyridine, this could involve the reaction of a 4-picolyl halide with a 2-pyridylboronic acid or ester, or vice versa. However, the use of 2-pyridyl organoboron reagents can be challenging due to their instability and tendency to undergo protodeboronation. nih.gov To overcome these challenges, stabilized 2-pyridylboronate esters, such as those derived from N-phenyldiethanolamine, have been developed. researchgate.net The choice of phosphine ligand is also crucial to minimize side reactions like aryl-aryl exchange. researchgate.net

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Pyridyl Systems

| Parameter | Description | Significance |

| Catalyst | Typically a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃. nih.gov | The choice of catalyst and ligand significantly impacts reaction efficiency and scope. |

| Ligand | Phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs) are commonly used. researchgate.net | Ligands stabilize the palladium center and facilitate the catalytic cycle. |

| Base | Carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates are often employed. researchgate.net | The base is essential for the transmetalation step. |

| Solvent | Aprotic solvents like dioxane, THF, or toluene, often with water as a co-solvent. nih.gov | The solvent system influences the solubility of reactants and the reaction rate. |

The Negishi coupling , which utilizes an organozinc reagent, offers a reliable alternative for the synthesis of bipyridine systems. orgsyn.org 2-Pyridylzinc reagents are known to be excellent nucleophiles in cross-coupling reactions, often proceeding at room temperature and avoiding the instability issues associated with 2-pyridylboronates. nih.gov Solid, air-stable 2-pyridylzinc reagents have been developed to improve the operational simplicity of this method. nih.gov

The Kumada coupling employs a Grignard reagent as the organometallic nucleophile. wikipedia.org This method is economically advantageous due to the low cost of Grignard reagents. organic-chemistry.org Palladium or nickel catalysts are typically used, and the reaction has been shown to be effective for the coupling of 2-pyridyl Grignard reagents with aryl halides. researchgate.net However, the functional group tolerance of Kumada coupling can be limited due to the high reactivity of the Grignard reagent. researchgate.net

Alkylation and Reductive Amination Protocols

Alkylation strategies provide a direct approach to forming the C-C bond. One such method involves the deprotonation of a methyl group on a pyridine ring to form a picolyl anion, which then acts as a nucleophile. For instance, the deprotonation of 2-picoline with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) generates a (2-pyridyl)methyllithium species. nih.gov This nucleophile can then react with a 4-picolyl halide to form this compound. The acidity of the methyl protons in picolines is a key factor, with 2- and 4-picolines being more acidic than 3-picoline. nih.gov

Reductive amination offers an alternative pathway, particularly for the synthesis of derivatives with a modified linker. wikipedia.org This two-step process involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by reduction of the imine to the corresponding amine. organic-chemistry.org For example, 4-pyridinecarboxaldehyde could be reacted with 2-(aminomethyl)pyridine to form an imine, which can then be reduced using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield a derivative of the target compound. commonorganicchemistry.comyoutube.com

Table 2: Common Reducing Agents in Reductive Amination commonorganicchemistry.com

| Reducing Agent | Abbreviation | Common Solvents | Characteristics |

| Sodium triacetoxyborohydride | STAB | DCE, DCM, THF, Dioxane | Water-sensitive, not compatible with methanol. |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol | Not water-sensitive, often used with Lewis acid catalysts for less reactive substrates. |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Added after imine formation is complete as it can reduce aldehydes and ketones. |

Decarboxylative Michael Addition Reactions

Decarboxylative coupling reactions represent a modern strategy for C-C bond formation, where a carboxylic acid is used as a surrogate for an organometallic reagent. While direct decarboxylative cross-coupling of pyridinecarboxylic acids to form pyridylmethylpyridines is not extensively documented, the principles of decarboxylative Michael addition can be applied to the synthesis of substituted pyridine rings which could be precursors to the target molecule. These reactions typically involve the generation of a carbanion via decarboxylation, which then undergoes a Michael addition to an α,β-unsaturated carbonyl compound.

Selective Functionalization of the Pyridine Nucleus and Methyl Linker

Once the core this compound structure is assembled, further derivatization can be achieved by selectively functionalizing the pyridine rings or the methylene (B1212753) bridge.

Side-Chain Lithiation and Subsequent Electrophilic Quenching

The methylene bridge in this compound is susceptible to deprotonation by strong bases, a process known as side-chain lithiation. The resulting carbanion can then be quenched with a variety of electrophiles to introduce new functional groups. The acidity of these benzylic-type protons is enhanced by the adjacent pyridine rings. The lithiation of N-(pyridinylmethyl)pivalamides with t-butyllithium (t-BuLi) has been shown to occur selectively on the methylene group of the side-chain. researchgate.net The resulting dilithium reagent can react with various electrophiles to yield side-chain substituted derivatives in high yields. researchgate.net

Table 3: Examples of Electrophilic Quenching after Side-Chain Lithiation researchgate.net

| Electrophile | Resulting Functional Group |

| Ketones (e.g., Benzophenone) | Tertiary Alcohol |

| Aldehydes | Secondary Alcohol |

| Alkyl Halides | Alkylated Side-Chain |

| Carbon Dioxide | Carboxylic Acid |

| Disulfides | Thioether |

This methodology allows for the introduction of a wide range of substituents at the methylene linker, providing access to a diverse library of derivatives.

Derivatization via Nitrogen Atom Modifications

The nitrogen atoms in the pyridine rings are nucleophilic and can be targeted for derivatization.

N-Oxidation of the pyridine nitrogen atoms can be achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are versatile intermediates that facilitate electrophilic substitution at the 4-position of the pyridine ring. nih.gov Selective N-oxidation can be challenging in molecules with multiple nitrogen atoms, but methods have been developed for the selective oxidation of heteroarenes in the presence of more reactive amines. nih.gov

N-Alkylation of the pyridine nitrogen leads to the formation of pyridinium salts. This can be achieved by reacting this compound with alkyl halides. google.com The resulting pyridinium salts can exhibit different chemical reactivity and physical properties compared to the parent molecule. The choice of solvent and base is crucial for achieving high selectivity for N-alkylation over O-alkylation in related pyridone systems. google.com

Multicomponent and "Click" Chemistry Approaches to Related Ligand Systems

Multicomponent reactions (MCRs) have become a vital tool in modern synthetic chemistry, offering an efficient pathway to complex molecules in a single step, thereby reducing waste and improving atom economy. researchgate.netnih.govbohrium.com These reactions are particularly valuable in the synthesis of heterocyclic compounds like pyridine and its derivatives, which are significant in various fields, including materials science and pharmaceuticals. acsgcipr.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions that are modular, high-yielding, and produce only inoffensive byproducts. merckmillipore.com This reaction has become a powerful and widely used method for covalently linking different molecular building blocks under mild conditions. nih.gov The CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, which, in the presence of a copper(I) catalyst, exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govnih.gov This contrasts with the uncatalyzed thermal reaction, which requires higher temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The reliability and specificity of the CuAAC reaction make it exceptionally suitable for the synthesis of complex ligands. By functionalizing pyridine-based precursors with either an azide or an alkyne group, they can be readily "clicked" together with other molecular fragments to create sophisticated ligand architectures. The resulting triazole ring is not merely a linker; its stability and electron-donating properties can play a crucial role in the coordination chemistry of the final ligand.

Detailed research has demonstrated the utility of this method in creating novel ligand systems. For instance, a click-derived synthetic protocol was successfully used to prepare 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole. nih.gov In this synthesis, 2-ethynyl pyridine was reacted with an azido-functionalized benzothiazole derivative using a copper sulfate and sodium ascorbate catalyst system to yield the desired triazole-linked ligand. nih.gov This approach highlights the modularity of the CuAAC reaction, allowing for the straightforward assembly of distinct chemical moieties.

Furthermore, the efficiency of the CuAAC reaction is often enhanced by the use of specialized catalyst systems. Copper(I) complexes supported by N-heterocyclic carbene (NHC) ligands have been shown to be highly active catalysts for these cycloadditions. acs.orgnih.gov The development of efficient catalytic systems, such as a combination of CuCl and a pyridine-phosphinimine ligand, has enabled the synthesis of 1-(pyridin-2-yl)-1,2,3-triazole derivatives in moderate to excellent yields, ranging from 46–98%. rsc.org

The following table summarizes representative examples of the CuAAC reaction in the synthesis of triazole-containing compounds, including those relevant to pyridine-based ligand systems.

| Entry | Alkyne | Azide | Catalyst System | Yield (%) | Reference |

| 1 | Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | >99 | acs.orgnih.gov |

| 2 | 2-Ethynyl pyridine | Azidoalkoxy benzothiazole | CuSO₄·5H₂O, Sodium ascorbate | Not specified | nih.gov |

| 3 | Phenylacetylene | Tetrazolo[1,5-a]pyridine | CuCl/2-PyCH₂N=PᵗBu₃ | 98 | rsc.org |

| 4 | 4-Ethynyltoluene | Tetrazolo[1,5-a]pyridine | CuCl/2-PyCH₂N=PᵗBu₃ | 95 | rsc.org |

This modular "click" approach provides a powerful and versatile strategy for the synthesis of complex polydentate ligands built around a pyridine framework, offering significant advantages in the development of new materials and coordination complexes.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Pyridin 4 Ylmethyl Pyridine Ligands

Fundamental Coordination Modes and Chelating Capabilities

The flexible nature of the 2-(pyridin-4-ylmethyl)pyridine ligand, arising from the methylene (B1212753) spacer between the two pyridine (B92270) rings, allows it to adopt several coordination modes. This adaptability is a key factor in the diverse structural chemistry observed in its metal complexes.

Monodentate and Multidentate Binding Configurations

This compound can function as a monodentate ligand, coordinating to a metal center through one of its two pyridine nitrogen atoms. This type of interaction is observed in some coordination polymers where the second pyridine ring remains uncoordinated or participates in weaker interactions. core.ac.uk

More commonly, the ligand exhibits multidentate behavior. In its bidentate chelating mode, both pyridine nitrogen atoms bind to the same metal center, forming a stable chelate ring. This is a prevalent coordination mode in the formation of mononuclear complexes. publish.csiro.au The flexible methylene bridge allows the two pyridine rings to orient themselves suitably for chelation.

Bridging Ligand Behavior in Polymeric Structures

The ability of this compound to bridge two different metal centers is fundamental to the formation of coordination polymers. In this bridging mode, each pyridine nitrogen atom coordinates to a separate metal ion, effectively linking the metal centers into one-, two-, or three-dimensional networks. publish.csiro.auiucr.org The length and flexibility of the ligand are crucial in determining the final architecture of the resulting polymeric structure. nih.gov For instance, it can lead to the formation of 1D zigzag chains or more complex 2D and 3D frameworks. iucr.orgsci-hub.st In some cases, the ligand can adopt a double-bridging coordination mode, further influencing the formation of polymeric metallomacrocycles. publish.csiro.au

Complex Formation with Transition Metal Ions

The interaction of this compound with various transition metal ions has been extensively studied, leading to a rich variety of coordination compounds with interesting structural and, in some cases, functional properties.

Synthesis and Characterization of Mononuclear Complexes (e.g., Cu(II), Fe(II), Mn(II), Co(II), Ni(II), Pd(II), Pt(II), Ag(I), Cd(II))

Mononuclear complexes are typically synthesized by reacting this compound or its derivatives with a metal salt in a suitable solvent. researchgate.netrsc.org These reactions often yield crystalline products that can be characterized by single-crystal X-ray diffraction, which provides detailed information about the coordination geometry around the metal center. publish.csiro.aursc.org Spectroscopic techniques such as IR, UV-Vis, and NMR are also crucial for characterization. researchgate.netrsc.orgijpcbs.com

In many mononuclear complexes, the ligand acts as a bidentate chelator, coordinating to the metal ion through both pyridine nitrogens. publish.csiro.au The resulting complexes often exhibit well-defined geometries, such as square planar for Pd(II) and Pt(II), or octahedral for metals like Fe(II), Co(II), and Ni(II), where additional ligands (e.g., water, halides, or other anions) complete the coordination sphere. rsc.orgnih.gov For example, complexes with the general formula [M(DPPP)(APY)(H₂O)Cl₂] (where M = Ni(II), Cu(II), Mn(II), Fe(II); DPPP = 1,3-bis(diphenylphosphino)propane; APY = 2-aminopyridine) have been synthesized and characterized. nih.gov Similarly, Pd(II) and Pt(II) complexes with related pyridine-based ligands have been shown to adopt a square planar geometry with the ligand coordinating in a chelate fashion. rsc.org

Silver(I) complexes often display a tendency to form coordination polymers in the solid state, even when discrete mononuclear species are observed in solution. nih.govotago.ac.nz Cadmium(II) can form mononuclear complexes, but it also readily participates in the formation of polymeric structures. core.ac.ukiucr.orgresearchgate.net

Table 1: Selected Mononuclear Complexes of this compound and its Derivatives

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|

| Fe(II) | [Fe(L2)₂(MeOH)₂(ClO₄)₂]¹ | Octahedral | publish.csiro.au |

| Co(II) | [Co(L2)₂(OH₂)₂(ClO₄)₂]¹ | Octahedral | publish.csiro.au |

| Ni(II) | [Ni(DPPP)(APY)(H₂O)Cl₂]·H₂O² | Octahedral | nih.gov |

| Cu(II) | [Cu(DPPP)(APY)(H₂O)Cl₂]² | Octahedral | nih.gov |

| Mn(II) | [Mn(DPPP)(APY)(H₂O)Cl₂]² | Octahedral | nih.gov |

| Pd(II) | [Pd(L²)(CH₃)Cl]³ | Square Planar | rsc.org |

| Pt(II) | [Pt(L¹)Cl₂]³ | Square Planar | rsc.org |

| Cd(II) | [Cd(H₂O)₄(H₂L¹)₂]·SO₄·4H₂O⁴ | Distorted Octahedral | iucr.org |

¹ L2 = 2-(((1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyridine ² DPPP = 1,3-bis(diphenylphosphino)propane, APY = 2-aminopyridine (B139424) ³ L¹, L² = 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines ⁴ H₂L¹ = N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide

Formation of Multinuclear and Heterometallic Complexes

The bridging capability of this compound and its derivatives is key to the construction of multinuclear and heterometallic complexes. In these structures, the ligand links multiple metal centers, which can be of the same element (homonuclear) or different elements (heterometallic).

For example, a heterometallic linear coordination polymer has been generated by treating an iron(II) complex of a derivative of this compound with AgBF₄. nih.govotago.ac.nz This demonstrates how a pre-formed mononuclear complex can serve as a building block for more complex architectures. The synthesis of such systems often relies on a self-assembly process where the coordination preferences of the metal ions and the geometric constraints of the ligand direct the formation of the final structure. mdpi.com The use of ligands with distinct binding sites, such as a chelating pocket and peripheral donor groups, can facilitate the controlled assembly of heterometallic complexes. mdpi.comresearchgate.net

Stereochemical and Isomeric Considerations in Metal Coordination

The coordination of this compound to metal centers can lead to the formation of geometric isomers, particularly in octahedral complexes of the type [M(L)₂X₂], where L is a bidentate ligand and X is a monodentate ligand. The two bidentate ligands can be arranged in a cis or trans configuration. libretexts.org Similarly, in square planar complexes, cis and trans isomers are possible. libretexts.org

Rational Design of Supramolecular Assemblies

The rational design of supramolecular assemblies hinges on the predictable coordination behavior of ligands and metal ions. The flexible nature of the this compound ligand, combined with the geometric preferences of different metal centers, allows for the construction of a variety of supramolecular architectures.

One-Dimensional (1D) Coordination Polymers.figshare.comnih.gov

The this compound ligand has proven to be an effective component in the construction of one-dimensional (1D) coordination polymers. These chain-like structures are formed through the bridging of metal centers by the ligand. The flexibility of the methylene linker in this compound allows it to adopt different conformations, leading to a variety of 1D motifs, such as linear, zigzag, and helical chains. nih.govnih.govnih.gov

For instance, the reaction of cobalt(II) salts with a derivative of this compound, namely 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline (L), has yielded two different 1D supramolecular chains. nih.gov The use of Co(NO3)2 resulted in a helical chain, while CoCl2 produced a simple linear chain. nih.gov This demonstrates how the counter-ion can influence the final structure of the coordination polymer.

Similarly, 1D coordination polymers have been synthesized using Mn(II) and a Schiff base ligand derived from 4-pyridinecarboxaldehyde, 1,5-bis(pyridine-4-ylmethylene)carbonohydrazide. nih.gov In this case, the ligand bridges two Mn(II) centers, forming a zigzag chain. nih.gov The formation of these 1D structures is often driven by the preference of the ligand for a double and open-bridging coordination mode. publish.csiro.au

| Metal Ion | Ancillary Ligand/Counter-ion | Resulting 1D Structure | Reference |

| Co(II) | NO3- | Helical Chain | nih.gov |

| Co(II) | Cl- | Linear Chain | nih.gov |

| Mn(II) | SCN- | Zigzag Chain | nih.gov |

| Cu(II) | Cl- | Zigzag Chain | figshare.com |

| Cu(II) | NO3- | Linear Chain | figshare.com |

Two-Dimensional (2D) and Three-Dimensional (3D) Network Structures.figshare.comnih.govrsc.org

Beyond one-dimensional chains, this compound and its derivatives are instrumental in building more complex two-dimensional (2D) and three-dimensional (3D) coordination networks. acs.orgresearchgate.netacs.org These higher-dimensional structures are achieved by cross-linking the 1D chains or by utilizing metal centers with higher coordination numbers that can connect to multiple ligands in different directions.

For example, solvothermal reactions of Cd(II) or Zn(II) with olefinic ligands containing 4-pyridyl moieties and dicarboxylate or disulfonate linkers have produced a range of coordination polymers with diverse geometries, including 2D corrugated layers with rectangular grids and 3D coordination networks. acs.org In some of these structures, Cd2O2 units act as secondary building units (SBUs) to form 2D layers. acs.org

The formation of 2D and 3D networks is also influenced by the presence of other coordinating species. For instance, the reaction of a triazole-based ligand bearing a pyridin-4-ylmethyl group with Cu(II) and Co(II) salts resulted in 1D zigzag chains that further assemble into 2D supramolecular networks through hydrogen bonding. nih.govmdpi.com The specific nature of these interactions dictates the final dimensionality of the assembly.

| Metal Ion | Ligand System | Dimensionality | Key Structural Feature | Reference |

| Cd(II)/Zn(II) | 2-(2-(Pyridin-4-yl)vinyl)-1H-benzimidazole + dicarboxylates/disulfonates | 2D, 3D | Corrugated layers, rectangular grids | acs.org |

| Cu(II)/Co(II) | 5-Methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | 2D (from 1D chains) | Hydrogen-bonded supramolecular network | nih.govmdpi.com |

| La(III), Ce(III), Pr(III) | Pyridine-3,4-dicarboxylic acid | 3D (from 2D layers) | Hydrogen bonding and π–π stacking | researchgate.net |

Role of Non-Covalent Interactions (e.g., π-π Stacking, C-H···π, Hydrogen Bonding, Metallophilic Interactions).nih.govrsc.orgrsc.orgsemanticscholar.org

π-π Stacking: The pyridine rings of the ligand are prone to π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset fashion. rsc.orgresearchgate.netresearchgate.net These interactions are significant in stabilizing the crystal lattice and can lead to the formation of higher-dimensional structures from lower-dimensional coordination polymers. nih.govresearchgate.net For example, in some cobalt(II) complexes with a derivative of this compound, π-π interactions between the helical chains lead to the formation of a 2D sheet, which is then further connected into a 3D framework. nih.gov The centroid-to-centroid distances of these interactions typically fall in the range of 3.7 to 4.2 Å. researchgate.net

C-H···π Interactions: These interactions involve a hydrogen atom attached to a carbon atom acting as a weak acid and a π-system (the pyridine ring) acting as a weak base. rsc.orgsemanticscholar.org C-H···π interactions are also instrumental in the self-assembly of these coordination compounds, often working in conjunction with π-π stacking to create robust supramolecular networks. nih.govrsc.org

Hydrogen Bonding: Hydrogen bonds are a powerful tool for directing the assembly of supramolecular structures. nih.govmdpi.com In complexes of this compound, hydrogen bonds can form between coordinated water molecules, counter-ions, and the nitrogen atoms of the pyridine rings or other functional groups on the ligand. These interactions can link individual complex units or coordination polymer chains into extended 2D or 3D networks. nih.govmdpi.com

The interplay of these non-covalent forces is a key factor in the rational design of supramolecular architectures with desired topologies and properties.

Redox Properties and Spin State Transitions in Metal Complexes

The redox properties of these complexes are often investigated using techniques like cyclic voltammetry. mdpi.comrsc.org The oxidation and reduction potentials of the metal center can be influenced by the electron-donating or -withdrawing nature of the ligand and any ancillary ligands present. mdpi.com

Spin State Transitions (Spin Crossover): Certain transition metal ions, most notably iron(II), can exist in either a high-spin (HS) or low-spin (LS) state, depending on the ligand field strength. beilstein-journals.org A change in temperature, pressure, or light irradiation can induce a transition between these spin states, a phenomenon known as spin crossover (SCO). beilstein-journals.orgacademie-sciences.frscitechnol.com

While there is extensive research on SCO in complexes with ligands similar to this compound, such as those containing 2,6-bis(pyrazol-1-yl)pyridine units, specific examples focusing solely on this compound are less common in the provided search results. acs.orgrsc.orgresearchgate.net However, the principles of SCO are applicable. The ligand field strength exerted by the two pyridine nitrogen atoms of this compound on an Fe(II) center is a critical factor. The flexibility of the methylene bridge could also play a role in the structural changes that accompany the spin transition.

Catalytic Applications and Mechanistic Insights of 2 Pyridin 4 Ylmethyl Pyridine Based Systems

Homogeneous Catalysis Mediated by Metal Complexes

The ability of 2-(Pyridin-4-ylmethyl)pyridine and structurally related ligands to form well-defined complexes with a variety of transition metals has enabled their use in a range of homogeneous catalytic transformations. These complexes are pivotal in mediating oxidation and reduction reactions, with their catalytic cycles and intermediates being subjects of detailed mechanistic investigation.

Metal complexes featuring pyridine-based ligands have emerged as effective catalysts for the challenging oxidation of C(sp³)–H bonds. This transformation is of significant interest as it allows for the direct functionalization of otherwise inert hydrocarbon frameworks into more valuable products like ketones.

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes represents a key example of direct C(sp³)–H oxidation. researchgate.netacs.org In these systems, water serves as a mild and environmentally benign oxygen source. researchgate.netacs.org The reaction proceeds well with a variety of substituted 2-benzylpyridines, including those with both electron-donating and electron-withdrawing groups, to furnish the corresponding ketone products in moderate to good yields. researchgate.net Similarly, rhodium-catalyzed oxidative cross-coupling of unreactive C(sp³)–H bonds in 2-ethylpyridine derivatives with heteroarenes has been reported, demonstrating the utility of pyridine (B92270) moieties in directing C-H activation. acs.org

Table 1: Examples of C(sp³)–H Oxidation Catalyzed by Pyridine-based Metal Systems

| Catalyst System | Substrate | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 2-Benzylpyridine | H₂O | Phenyl(pyridin-2-yl)methanone | Moderate to Good | researchgate.netacs.org |

| Rh(I) Complex | 2-Ethylpyridine derivatives | - | β-Heteroarylated 2-ethylpyridine | High Selectivity | acs.org |

Carbon Dioxide (CO₂) Reduction

The electrochemical reduction of CO₂ into value-added chemicals like carbon monoxide (CO) is a critical area of research for sustainable energy technologies. Metal complexes containing polypyridine ligands, which are structurally analogous to this compound, are among the most studied molecular catalysts for this process. nsf.govrsc.org Rhenium tricarbonyl complexes with asymmetric diimine ligands, such as those derived from pyridine and oxazoline, have been characterized for their ability to electrocatalytically reduce CO₂. nih.gov Similarly, capsule-like cobalt–polypyridine diamine complexes have demonstrated effective CO₂-to-CO conversion. nsf.gov While specific studies employing this compound in this context are not extensively documented, the principles derived from these related systems suggest its potential. The catalytic cycle often involves the formation of a key metallocarboxylate intermediate ([Co(L)–CO₂²⁻]⁰), which can be detected through methods like high-resolution mass spectrometry. nsf.gov

Hydroboration

The use of this compound metal complexes to catalyze hydroboration reactions is not a widely reported field of study. Instead, research in this area has predominantly focused on the catalytic hydroboration of the pyridine ring itself, a dearomatization process that yields valuable dihydropyridine and tetrahydropyridine derivatives. acs.org This transformation can be achieved using various catalysts, including those based on iridium, rhodium, lanthanides, and cobalt. acs.orgacs.org For instance, a heterogeneous iridium catalyst has been shown to be moderately active in the dearomative hydroboration of pyridine, initially forming the 1,2-dihydropyridine product which can isomerize to the 1,4-dihydropyridine. nih.govacs.org Cobalt(II) complexes have also been successfully applied to the challenging double hydroboration of pyridines to yield tetrahydropyridine derivatives with high regiocontrol.

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing catalytic systems. For the copper-catalyzed C(sp³)–H oxidation of pyridin-2-yl-methanes, a plausible mechanism has been proposed where water acts as the sole oxygen source. researchgate.net The process is thought to involve the activation of the substrate by a proton, followed by interaction with the copper catalyst and subsequent reaction with water to generate a geminal diol intermediate, which then undergoes dehydrogenation to afford the ketone product. researchgate.net

In the context of CO₂ reduction, mechanistic studies have pointed to the critical role of specific intermediates. For catalysis on p-GaP photoelectrodes, adsorbed 2-pyridinide (2-PyH⁻*) has been proposed as a key intermediate that facilitates hydride transfer to CO₂ to produce formate. In molecular cobalt-polypyridine systems, the catalytic cycle is understood to proceed through two sequential one-electron reductions at the cobalt center, followed by the addition of CO₂ to form a metallocarboxylate intermediate. nsf.gov Further reduction generates a metal carbonyl species, which ultimately releases CO. nsf.gov Probing catalytic systems often involves spectroscopic techniques; for example, pyridine adsorption followed by UV-Vis spectroscopy can be used to characterize the acidic sites (Brønsted and Lewis) in solid catalysts.

Organocatalysis and Chiral Catalysis

Beyond their role as ligands in metal complexes, derivatives of pyridine scaffolds, particularly pyridine-N-oxides, have been developed as potent nucleophilic organocatalysts. This has opened avenues for their use in asymmetric transformations where chirality is introduced to the catalyst structure.

Pyridine-N-oxides (PNOs) are valuable synthetic intermediates because the N-oxide group significantly activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. This enhanced reactivity forms the basis of their use in organocatalysis. The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom of the parent pyridine. This is supported by natural bond orbital analysis, which shows a more negative natural atomic charge on the oxygen atom of 4-substituted PNOs compared to the nitrogen atom of the corresponding 4-substituted pyridines.

This property has been exploited in the development of PNOs as nucleophilic catalysts. A general one-pot procedure for the synthesis of 2-substituted pyridines involves the activation of the corresponding pyridine-N-oxide with a phosphonium salt, followed by the addition of a nucleophile. This strategy provides a mild alternative to traditional SₙAr chemistry.

The development of chiral catalysts for enantioselective reactions is a central goal of modern organic synthesis. Chiral pyridine derivatives are important structural motifs in pharmaceuticals and natural products. acs.org While chiral 4-(dimethylamino)pyridine (DMAP) is a classic nucleophilic catalyst, recent work has expanded to include chiral pyridine-N-oxide derivatives.

A significant breakthrough has been the design of chiral 4-Aryl-pyridine-N-oxide (ArPNO) catalysts. These catalysts have been successfully applied in the acylative dynamic kinetic resolution of azole hemiaminals. Mechanistic studies indicate that the reaction proceeds through the formation of an acyloxypyridinium cation intermediate. The subsequent nucleophilic substitution by the hemiaminal is the rate-determining and enantioselectivity-determining step. The superior nucleophilicity of the PNO oxygen compared to the pyridine nitrogen was found to be crucial for achieving good enantioselectivity. This work demonstrates the potential for developing a wide variety of chiral 4-substituted pyridine-N-oxides as efficient nucleophilic organocatalysts by modifying the C-4 position of the pyridine ring.

Table 2: Application of Chiral 4-Aryl-pyridine-N-oxide in Acylative Dynamic Kinetic Resolution

| Catalyst | Substrate | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 5 mol % 3,5-dimethylphenyl-derived ArPNO | 2,5-disubstituted tetrazole hemiaminal | Acetic Anhydride | Tetrazole hemiaminal ester | Up to 96% |

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to investigate the properties of 2-(Pyridin-4-ylmethyl)pyridine and its derivatives. These calculations provide a robust framework for understanding its geometry, electronic structure, and spectroscopic characteristics.

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, seeks the lowest energy conformation. For molecules with multiple rotatable bonds, like the one connecting the two pyridine (B92270) rings via a methylene (B1212753) bridge, several conformations may exist.

Optimized geometric parameters, including bond lengths and angles, for related pyridine derivatives have been calculated and show good agreement with experimental data from X-ray crystallography scielo.brredalyc.orgiucr.org. While specific data for the isolated this compound molecule is not extensively tabulated in the provided literature, the expected bond lengths and angles would be consistent with those of substituted pyridines and methylene bridges.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Length | C-C (pyridine) | ~1.39 Å |

| Bond Length | C-C (bridge) | ~1.51 Å |

| Bond Angle | C-N-C (pyridine) | ~117° |

| Bond Angle | C-C-C (pyridine) | ~120° |

| Dihedral Angle | Ring-CH2-Ring | Variable |

| Data is illustrative and based on typical values for similar structures. |

The electronic properties of this compound are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For pyridine derivatives, the HOMO is often localized on the pyridine rings, while the LUMO distribution can vary depending on the substituents scielo.briucr.org. In compounds containing pyridine rings, the HOMO-LUMO gap is a key parameter in understanding charge transfer interactions within the molecule iucr.org. For example, in a related pyridine-containing compound, the HOMO-LUMO energy gap was calculated to be 0.128907 atomic units iucr.org.

The molecular electrostatic potential (MEP) surface is another crucial aspect of the electronic structure. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. In pyridine-containing molecules, the nitrogen atoms typically represent regions of negative electrostatic potential (red/yellow), making them susceptible to electrophilic attack and capable of forming hydrogen bonds researchgate.netmdpi.com. The hydrogen atoms, particularly those on the pyridine rings, exhibit positive electrostatic potential (blue), indicating electrophilic regions researchgate.netnsf.gov. This distribution of charge is fundamental to the intermolecular interactions the molecule can engage in.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative (Note: This table provides example data to illustrate the outputs of DFT calculations, as specific data for this compound was not found.)

| Parameter | Energy (eV) |

| EHOMO | -6.2 to -5.8 |

| ELUMO | -1.5 to -1.3 |

| Energy Gap (ΔE) | 4.3 to 4.7 |

| Values are typical ranges for similar pyridine-containing compounds and are illustrative. researchgate.net |

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching of the pyridine rings, and vibrations of the methylene bridge researchgate.netinorgchemres.orgacs.org. For pyridine-containing compounds, characteristic bands for the pyridine ring vibrations are expected.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using DFT, often in conjunction with time-dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions within the pyridine rings nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to predict the 1H and 13C NMR chemical shifts stenutz.euresearchgate.netnist.gov. The calculated shifts, when compared to experimental spectra, aid in the structural elucidation of the molecule in solution. For this compound, distinct signals would be predicted for the protons and carbons of the two different pyridine rings and the methylene bridge.

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and simulating their electronic absorption spectra researchgate.netmdpi.com. TD-DFT calculations provide information on the energies of electronic transitions, their oscillator strengths (which relate to the intensity of absorption), and the nature of the orbitals involved in these transitions researchgate.netresearchgate.net. For this compound, TD-DFT would be used to understand the electronic excitations responsible for its UV-Vis absorption, likely involving charge transfer between the two pyridine rings.

Molecular Dynamics and Monte Carlo Simulations

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of larger systems, such as the molecule in a solvent or in its crystalline state.

Understanding how molecules of this compound arrange themselves in the solid state is crucial for predicting crystal morphology and physical properties.

Molecular Dynamics (MD) simulations can model the movement of atoms and molecules over time, providing insights into the stability of different crystal packing arrangements and the dynamics of intermolecular interactions unimi.it.

Monte Carlo (MC) simulations are used to explore a wide range of possible crystal structures and identify low-energy, stable packing modes scitation.orgresearchgate.net. These simulations can predict the most likely crystal polymorphs.

Quantitative Structure-Property Relationships from Theoretical Frameworks

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. journaljerr.com These models rely on molecular descriptors calculated from the compound's structure, which can include constitutional, topological, geometric, and quantum-chemical parameters.

For pyridine derivatives, QSPR/QSAR studies have been developed for various applications. For example, researchers have created 3D-QSAR models to predict the biological activities of N-(pyridin-4-ylmethyl)aniline derivatives as kinase inhibitors. researchgate.net Such models help in designing new compounds with enhanced potency by identifying key structural features that influence activity. The process involves calculating a large number of molecular descriptors and then using statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. journaljerr.comresearchgate.net

However, a specific QSPR or QSAR model focusing on or including this compound could not be identified in the conducted search. Developing such a model would require a dataset of related compounds and their experimentally measured properties, from which a statistically significant correlation with calculated descriptors could be derived to predict properties like solubility, boiling point, or receptor affinity.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain detailed insights into non-covalent interactions such as hydrogen bonds and π-π stacking, which govern the crystal packing. The analysis generates a 3D surface mapped with properties like dnorm (which highlights close intermolecular contacts) and 2D "fingerprint plots" that summarize the types and relative contributions of different interactions.

A crystal structure and corresponding Hirshfeld surface analysis for the specific compound this compound is not available in the searched literature. Such an analysis would be invaluable for understanding its solid-state behavior, providing a detailed picture of how individual molecules interact with their neighbors through various non-covalent forces.

Biological Activity Research and Pharmacological Relevance of 2 Pyridin 4 Ylmethyl Pyridine and Its Derivatives

Antimicrobial Activity Research

The antimicrobial properties of pyridine (B92270) derivatives have been widely investigated, with many compounds demonstrating significant efficacy against a range of pathogenic microorganisms.

Evaluation of Antibacterial Potency Against Various Strains

Derivatives of 2-(Pyridin-4-ylmethyl)pyridine have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyridine derivatives have demonstrated good to strong activity against E. coli and B. mycoides. researchgate.net One study reported that newly synthesized pyridine and thienopyridine derivatives exhibited maximum antimicrobial activity against B. mycoides. researchgate.net

Several studies have systematically evaluated the antibacterial effects of various pyridine-based compounds. For example, a series of 18 nicotinic acid benzylidene hydrazide derivatives were synthesized and tested against strains such as S. aureus, B. subtilis, and E. coli. nih.gov Compounds with nitro and dimethoxy substituents were found to be the most active, with some exhibiting antimicrobial activity comparable to standard drugs like norfloxacin. nih.gov Similarly, certain isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides with Br, OCH3, and Cl groups showed high activity, surpassing that of norfloxacin. nih.gov

Furthermore, 2,4-disubstituted pyridine derivatives have been identified as effective agents against intracellularly located Mycobacterium tuberculosis and biofilm-forming tubercle bacilli. nih.gov The antibacterial activity of some new pyridine derivatives has also been confirmed through various studies, highlighting their potential as antibacterial agents. researchgate.net

Assessment of Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a significant area of research. Studies have shown that certain pyridine compounds exhibit potent activity against various fungal strains. For example, some nicotinic acid benzylidene hydrazide derivatives were active against C. albicans and A. niger, with activity comparable to fluconazole. nih.gov

A new series of pyridine and thienopyridine derivatives were tested as antimicrobial agents and showed good to strong activity against C. albicans. researchgate.net Additionally, a copper-based metal-organic framework (MOF) incorporating 4,4′-azopyridine demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. mdpi.com This MOF, termed Cu(AZPY)-MOF, showed a maximum reduction of 2.3 and 2.5 log10 CFU for C. albicans and A. niger, respectively, indicating a reduction of approximately 99%. mdpi.com The antifungal activity of this MOF was found to be greater than that of a similar copper-MOF without the azopyridine ligand. mdpi.com

Some synthesized pyridine derivatives have also shown promising antifungal activity, with one compound exhibiting equivalent efficacy to miconazole against C. albicans. researchgate.net

Anticancer and Antiproliferative Activity Research

Pyridine and its derivatives are recognized for their significant potential in the development of anticancer agents. researchgate.net They are integral components of many FDA-approved anticancer drugs. researchgate.net

In Vitro Cytotoxicity Studies on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives exhibited remarkable in vitro cytotoxic activities against cell lines such as HepG2, A549, MDA-MB-231, MCF-7, PC3, and HELA. uomanara.edu.iq Some of these compounds showed superior cytotoxicity against prostate and cervical cancer cell lines compared to the standard anticancer drug 5-fluorouracil. uomanara.edu.iq

Novel pyridine-ureas have also been synthesized and evaluated for their growth inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Several of these compounds exhibited excellent to moderate anti-proliferative activity, with some being significantly more active than the reference drug doxorubicin. nih.gov Furthermore, certain 2,4,6-trisubstituted pyridine derivatives have shown potent activities against renal and prostate cancer cell lines. alliedacademies.org

Coordination compounds of metals with pyridine-based ligands have also been investigated. For example, copper(II) complexes with 2-pyridyl urea-based ligands have demonstrated antiproliferative action against lung cancer cell lines (A549, NCI-H460, NCI-H1975). mdpi.com

Investigation of Apoptotic and Anti-Proliferative Mechanisms

Research into the anticancer properties of this compound derivatives extends to their mechanisms of action, including the induction of apoptosis and inhibition of cell proliferation. For example, certain spiro-pyridine derivatives have been shown to induce apoptosis in cancer cells. nih.gov These compounds exhibited activation of the pro-apoptotic protein Bax and suppression of the anti-apoptotic protein Bcl-2. nih.gov One particular spiro-indoline-3,4′-pyridine derivative demonstrated a significant apoptotic effect in Caco-2 cells, increasing the apoptosis rate from 1.92% in control cells to 42.35%. nih.gov

Furthermore, some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer action via histone deacetylase inhibition and inhibition of p53 ubiquitination. alliedacademies.org The anti-proliferative mechanism of cell death for certain 2-pyridyl urea-based Cu(II) complexes has been studied through cell cycle analysis and apoptosis induction tests, revealing a cell line-specific antiproliferative effect. mdpi.com

Anti-inflammatory and Other Therapeutic Area Investigations

Derivatives of this compound have also been explored for their anti-inflammatory properties. For instance, a study on new derivatives of 3-hydroxy pyridine-4-one demonstrated their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov The anti-inflammatory activity of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Other research has also highlighted the anti-inflammatory potential of various pyridine derivatives. researchgate.netacs.org Some newly synthesized heterocyclic pyridone and pyridine derivatives fused with a steroidal structure have shown potent anti-inflammatory activity, with some compounds being more effective than the reference drug Prednisolone in protecting against carrageenan-induced edema. researchgate.net The pyridine nucleus is found in many natural products and drugs, and its derivatives have been investigated for a wide range of therapeutic applications, including as analgesic, anticonvulsant, and antiparkinsonian agents. alliedacademies.orgopenaccessjournals.com

Studies on Anti-fibrotic Effects

Derivatives of pyridine have been investigated for their potential as anti-fibrotic agents. In one study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which are key cells involved in liver fibrosis. nih.govnih.gov The inhibitory activities of these compounds were assessed using an MTT assay, and several were found to exhibit better anti-fibrotic potential than the clinical drug Pirfenidone and other control compounds like Bipy55′DC and 24PDC. nih.gov

Among the synthesized compounds, two derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (compound 12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (compound 12q), demonstrated the most significant activity. nih.govnih.govnih.gov Further investigation into their anti-fibrotic mechanisms involved Picro-Sirius red staining, hydroxyproline assays, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression. nih.govnih.gov The results indicated that compounds 12m and 12q effectively suppressed the expression of COL1A1, a major fibrotic marker, and reduced the content of hydroxyproline in the cell culture medium. nih.govnih.gov This suggests that these 2-(pyridin-2-yl) pyrimidine derivatives could be promising candidates for development as novel anti-fibrotic drugs. nih.govnih.gov

| Compound | Chemical Name | IC₅₀ on HSC-T6 cells (μM) | Reference |

|---|---|---|---|

| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 | nih.govnih.gov |

| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 | nih.govnih.gov |

| Pirfenidone (PFD) | 5-methyl-1-phenyl-2(1H)-pyridone | >50 | nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Pyridine derivatives have been extensively studied as inhibitors of various enzymes, with a notable focus on acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.govnih.gov A series of pyridine diamines were designed as dual binding site inhibitors of cholinesterases (ChEs), featuring two aromatic moieties separated by a flexible diaminoalkyl linker. nih.gov Many of these compounds displayed mixed or uncompetitive inhibition mechanisms toward both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibitory constants (Ki) in the low micromolar or nanomolar range. nih.govacs.org

Within this series, pyridine derivatives were generally more potent against equine BChE (eqBChE) than their pyrimidine counterparts. nih.gov The most potent compound against Electrophorus electricus AChE (EeAChE) was compound 25, which has an unsubstituted phenyl ring and showed 73% inhibition at a concentration of 9 μM. nih.govacs.org Another study synthesized pyridine derivatives with a carbamic or amidic function, identifying carbamate 8 as the most potent human AChE (hAChE) inhibitor with an IC₅₀ value of 0.153 ± 0.016 μM. nih.gov The inhibitory mechanism was found to be of a mixed type, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound | Enzyme Target | Inhibition | Reference |

|---|---|---|---|

| Compound 25 | EeAChE | 73% at 9 μM | nih.gov |

| Carbamate 8 | hAChE | IC₅₀ = 0.153 ± 0.016 μM | nih.gov |

| Carbamate 11 | hBChE | IC₅₀ = 0.828 ± 0.067 μM | nih.gov |

| Compound 9 | EeAChE | Ki = 0.312 μM | nih.gov |

| Compound 22 | eqBChE | Ki = 0.099 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies and Lead Compound Development

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyridine derivatives and developing them into lead compounds for drug discovery. nih.govnih.gov A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug properties. nih.gov

In the development of antitubercular agents, SAR studies on pyridine-2-methylamine derivatives targeting the MmpL3 protein revealed key structural requirements for activity. nih.gov It was found that combining dominant groups, such as N-8-azaspiro nih.govresearchgate.netdecyl at one position (R¹) and 4-biphenyl at another (R²), resulted in the most potent compounds (62 and 63), with a Minimum Inhibitory Concentration (MIC) of 0.0156 μg/mL. nih.gov Conversely, substitutions on the 4-biphenyl group or its replacement with other rings like 3-pyridyl or furyl led to a decrease in activity. nih.gov This highlights the specific spatial and electronic properties required for potent inhibition.

Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides evaluated for analgesic and anti-inflammatory activities, the spatial arrangement of the pyridine ring relative to the benzothiazine core was a critical determinant of activity. mdpi.com The studies showed a direct correlation between the mutual arrangement of these fragments and the observed biological effects. mdpi.com These detailed SAR insights are instrumental in guiding the chemical modification of lead compounds to enhance their therapeutic potential. nih.gov

Molecular Docking and Computational Target Interaction Analysis

Molecular docking and other computational methods are powerful tools for elucidating the binding modes of this compound derivatives with their biological targets, thereby guiding rational drug design. chemrevlett.com These in silico techniques predict how a ligand (the compound) fits into the binding site of a protein and the nature of the interactions that stabilize the complex. mdpi.comtubitak.gov.tr

For pyridine-based acetylcholinesterase inhibitors, molecular docking studies have confirmed that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov For example, molecular recognition studies revealed that the 2-amino-pyridinic moieties of certain inhibitors form hydrogen bonds with residues Phe295 and Arg296 in the mid-gorge pocket of human AChE (hAChE). nih.govacs.org A docking study of carbamate 8, a potent inhibitor, indicated its ability to bind to both CAS and PAS, consistent with its mixed-inhibition mechanism. nih.gov

In the context of anti-cancer research, molecular docking was used to evaluate the potential of 2,6-diaryl-substituted pyridine derivatives to inhibit the kinesin Eg5 enzyme. tubitak.gov.tr The results showed that compound 5m had the most favorable free energy of binding (–9.52 kcal/mol) and the lowest inhibition constant (Ki) of 0.105 µM. tubitak.gov.tr Ligand-enzyme interaction mapping suggested that this high affinity was due to hydrogen bond interactions with key amino acid residues GLU116 and GLY117 in the Eg5 binding site. tubitak.gov.tr Such computational analyses provide a molecular basis for the observed biological activities and are invaluable for the structure-based design of more potent and selective inhibitors. vnu.edu.vnnih.gov

Emerging Research Directions and Future Perspectives

Integration with Materials Science for Functional Devices

The integration of 2-(Pyridin-4-ylmethyl)pyridine and its derivatives into materials science is a burgeoning field, with a focus on creating functional devices. Its utility as a ligand is central to the development of coordination polymers and metal-organic frameworks (MOFs) with tunable properties for applications in electronics and gas storage. nih.gov

Coordination polymers constructed from ligands containing the pyridylmethylpyridine scaffold exhibit diverse and fascinating topologies. For instance, ligands incorporating this moiety have been used to create one-dimensional helical coordination polymers with silver(I) ions. iucr.org Research has also demonstrated the synthesis of complex coordination polymers with metals like copper(I) and zinc(II), where the pyridine (B92270) units play a crucial role in bridging metal centers. researchgate.net A notable example involves the ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which forms discrete complexes in solution but crystallizes as coordination polymers with silver(I) and can generate heterometallic linear polymers with iron(II) and silver(I). nih.govmdpi.comresearchgate.net These materials are investigated for their unique structural, thermal, and luminescent properties. researchgate.netresearchgate.net

The unique optical and electronic properties of materials derived from this scaffold are particularly promising for electronic devices. smolecule.comnih.gov MOFs built with pyridine-based linkers are being explored for applications as nonlinear optical (NLO) and low dielectric constant (low-κ) materials, which are critical for modern microelectronics. nih.gov The ability to form ordered frameworks with high porosity and thermal stability makes these materials suitable for a wide array of potential applications, including sensing and chemical separations. nih.gov

Table 1: Examples of Functional Materials Incorporating Pyridine-Based Ligands

| Material Type | Ligand/Compound | Metal Ion(s) | Resulting Structure/Properties | Potential Application |

|---|---|---|---|---|

| Coordination Polymer | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) | Ag(I) | 1D coordination polymer, five-coordinate square pyramidal geometry. nih.gov | Metallosupramolecular assemblies. nih.gov |

| Coordination Polymer | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) | Fe(II), Ag(I) | Heterometallic linear coordination polymer. mdpi.comresearchgate.net | Advanced functional materials. mdpi.com |

| Metal-Organic Framework (MOF) | 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC) | Fe(II), Cd(II), Eu(III), Tb(III) | 3D porous nets and 2D stairway-like frameworks with luminescent properties. researchgate.net | Gas adsorption, fluorescent materials. researchgate.net |

| Metal-Organic Framework (MOF) | 2-(4-pyridyl)-terephthalic acid (H2pta) | Zn(II), Cd(II) | 2D layer-like networks and 3D frameworks exhibiting fluorescence. rsc.org | Chemical sensing (acetone). rsc.org |

Development of Advanced Bio-Imaging and Sensing Agents

The structural scaffold of this compound is being leveraged to develop sophisticated agents for bio-imaging and chemical sensing. smolecule.comroutledge.com The nitrogen atoms in the pyridine rings can effectively chelate with metal ions, and this interaction can be designed to produce a detectable signal, such as a change in fluorescence. researchgate.net This makes derivatives of this compound excellent candidates for creating chemosensors.

Research has shown that coordination complexes built from pyridine-containing ligands can act as selective and sensitive fluorescent sensors for metal ions. For example, a cadmium(II) complex based on (S-2-(pyridine-4-ylmethylamino) succinic acid) demonstrated high selectivity and sensitivity for detecting iron(III) ions in water through a fluorescence quenching mechanism, with a low detection limit of 0.81 μM. researchgate.net Similarly, MOFs constructed with a 2-(4-pyridyl)-terephthalic acid ligand have been shown to selectively detect acetone (B3395972) through fluorescence quenching, highlighting their potential as practical chemical sensors. rsc.org

Schiff base ligands incorporating pyridine units are also prominent in the development of colorimetric sensors. These compounds can produce a distinct and visible color change upon coordination with specific metal ions like Fe²⁺, Fe³⁺, and Cu²⁺, allowing for naked-eye detection. researchgate.net The development of probes that can respond to multiple stimuli, such as both pH and specific metal ions like Cu²⁺, represents a significant advancement in cellular imaging and understanding complex biological inter-relationships. acs.orgacs.org

Table 2: Sensing Applications of Pyridine-Scaffold Derivatives

| Sensor Type | Target Analyte | Principle of Detection | Key Findings |

|---|---|---|---|

| Fluorescent MOF | Acetone | Fluorescence quenching | High selectivity and reusability for acetone sensing in various solvents. rsc.org |

| Fluorescent Coordination Complex | Fe³⁺ ions | Fluorescence quenching | High selectivity and sensitivity with a detection limit of 0.81 μM. researchgate.net |

| Colorimetric Schiff Base Ligand | Fe²⁺, Fe³⁺, Cu²⁺ ions | Colorimetric change | Allows for naked-eye detection of multiple metal ions. researchgate.net |

Innovative Strategies for Sustainable Catalysis

In the pursuit of green chemistry, the this compound framework is integral to designing innovative and sustainable catalysts. scielo.brresearchgate.net Its derivatives are being explored as ligands in transition metal complexes that facilitate key organic transformations under environmentally friendly conditions. A major focus is on "hydrogen borrowing" chemistry, where alcohols, which are abundant and less toxic, can be used as alkylating agents, with water being the only byproduct. lu.se

Palladium complexes ligated with 2-hydroxypyridine (B17775) derivatives have proven to be effective pre-catalysts for the α-alkylation of ketones with alcohols. lu.se This process involves a tandem reaction of dehydrogenation, aldol (B89426) condensation, and hydrogenation, all catalyzed by the same metal complex. lu.se The pyridine moiety is crucial for the ligand's ability to promote the dehydrogenation of alcohols, a key step in the catalytic cycle. lu.se Furthermore, palladium complexes of 3-(pyridin-2-ylmethyl)oxazolidin-2-one have been shown to be effective catalysts for Suzuki–Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction. rsc.org These catalytic systems often operate under mild, aerobic conditions, enhancing their sustainability. lu.sersc.org The development of such catalysts aligns with the principles of green chemistry by improving energy efficiency and reducing hazardous waste. scielo.br

Computational-Guided Drug Design and Optimization

The pyridine scaffold is a privileged structure in medicinal chemistry, and computational methods are increasingly used to guide the design and optimization of new therapeutic agents based on the this compound framework. nih.gov Molecular docking and other computational techniques allow researchers to predict how derivatives will interact with biological targets, such as enzymes and receptors, thereby accelerating the drug discovery process. tandfonline.comnih.govscirp.org

For instance, computational studies have been instrumental in developing inhibitors for Jumonji domain-containing histone demethylases, where (pyrimidin-4-yl)pyridine derivatives were identified and optimized based on their fit within the enzyme's binding pocket. tandfonline.com Similarly, molecular docking has been used to predict the binding interactions of novel pyridyl-2-amidrazone derivatives with microbial targets, guiding the synthesis of compounds with potent antimicrobial activity. nih.gov

These computational approaches are not only for prediction but also for understanding. In one study, molecular docking predicted that introducing a thiourea (B124793) fragment into a pyridone core could increase its binding affinity for a protein involved in thrombosis. researchgate.net In another, computational-guided design was used to create a light-activated ruthenium(II) polypyridine complex for the targeted release of a metal-binding pharmacophore. rsc.org The synergy of computational modeling with synthetic chemistry allows for a more rational approach to drug design, optimizing for potency, selectivity, and improved physicochemical properties like metabolic stability and permeability. nih.gov

Synergistic Experimental and Theoretical Research Approaches

The complexity of the systems derived from this compound necessitates a synergistic approach combining experimental synthesis and characterization with theoretical and computational studies. This integrated strategy provides a deeper understanding of the relationships between molecular structure, electronic properties, and functional behavior.

Density Functional Theory (DFT) is a powerful tool used alongside experimental techniques like NMR, IR, and X-ray crystallography to elucidate the structures and vibrational spectra of pyridine derivatives. researchgate.netiucr.org In one study, a comparative computational analysis using different DFT functionals helped to accurately assign the vibrational modes of 2-(benzylthio)-N-{pyridinylmethylidene}anilines and confirmed the experimental findings. researchgate.net For metal complexes, combined experimental and DFT studies are used to confirm the coordination geometry, ground state, and electronic structure, which are crucial for understanding their reactivity and potential applications. nih.gov

This combined approach is also vital in materials science. For example, experimental studies on the corrosion inhibition of steel by pyridine derivatives were supported by DFT calculations and molecular dynamics simulations. nih.govbohrium.com These theoretical studies revealed that the inhibitor molecules form covalent bonds with the steel surface and adsorb in a flat orientation, confirming the formation of a protective barrier observed experimentally. bohrium.com By merging computational insights with empirical data, researchers can build robust models to predict and rationalize the properties of new materials and molecules based on the this compound scaffold.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S-2-(pyridine-4-ylmethylamino) succinic acid |

| 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine |

| 2-(4-pyridyl)-terephthalic acid |

| 2-(benzylthio)-N-{pyridinylmethylidene}aniline |

| 2-hydroxypyridine |

| 3-(pyridin-2-ylmethyl)oxazolidin-2-one |

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyridin-4-ylmethyl)pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves cross-coupling or alkylation reactions between pyridine derivatives. For example: